4-Hydroxycyclohex-1-ene-1-carbonitrile
Description
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4-hydroxycyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1,7,9H,2-4H2 |
InChI Key |
CGFQPDIOQAOVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Oxocyclohex-1-ene-1-carbonitrile
- Structure : Cyclohex-1-ene ring with a ketone (oxo) at position 6 and nitrile at position 1.
- Key Differences: The ketone group (C=O) at position 6 introduces strong electron-withdrawing effects, altering the electronic environment of the nitrile group compared to the hydroxyl in the target compound.
- Research Findings :
1-Piperidinocyclohexanecarbonitrile
- Key Differences :
- Saturated cyclohexane ring reduces planarity and conjugation effects compared to the cyclohexene in the target compound.
- The tertiary amine (piperidine) introduces basicity, contrasting with the hydroxyl’s acidity.
- Research Findings :
1-(4-Bromophenyl)cyclohexanecarbonitrile
- Structure : Cyclohexane ring with a 4-bromophenyl substituent and nitrile at position 1.
- Key Differences :
- The bromophenyl group increases molecular weight (MW 275.2 vs. ~165 for the target) and lipophilicity.
- Bromine’s electron-withdrawing nature may stabilize the nitrile group via resonance.
4-Oxo-1-phenylcyclohexane-1-carbonitrile
- Structure : Cyclohexane ring with a phenyl group and ketone at position 4, plus nitrile at position 1.
- Key Differences: The phenyl group enhances aromatic interactions, while the ketone (vs. hydroxyl) eliminates hydrogen-bond donor capacity.
- Industrial Data :
Chromene-3-carbonitrile Derivatives (Compounds 1E and 1L)
- Structure: Chromene (benzopyran) core with amino, hydroxyl, and nitrile groups.
- Compound 1E (C17H14N2O2) has a melting point of 223–227°C and IR peaks for -NH₂ (3,464 cm⁻¹) and -CN (2,204 cm⁻¹) .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., ketone, bromophenyl) stabilize nitrile groups but reduce nucleophilicity compared to hydroxyl-containing analogs.
- Solubility : Hydroxyl groups enhance polar interactions, whereas aryl or alkyl substituents (e.g., phenyl, piperidine) increase hydrophobicity.
Preparation Methods
Sodium Borohydride-Mediated Reduction
The reduction of 4-oxocyclohex-1-ene-1-carbonitrile represents the most direct route to 4-hydroxycyclohex-1-ene-1-carbonitrile. A patent by US9493441B2 details this method using sodium borohydride (NaBH₄) in methanol under catalytic cerium trichloride heptahydrate (CeCl₃·7H₂O). The reaction proceeds via a Meerwein-Ponndorf-Verley-type mechanism, where Ce³⁺ coordinates to the carbonyl oxygen, facilitating hydride transfer from NaBH₄.
Reaction Conditions:
-
Substrate: 4-oxocyclohex-1-ene-1-carbonitrile (1.0 equiv)
-
Reductant: NaBH₄ (1.5 equiv)
-
Catalyst: CeCl₃·7H₂O (0.1 equiv)
-
Solvent: Methanol (0.2 M)
-
Temperature: 0°C to 25°C
The cerium catalyst enhances regioselectivity by stabilizing the transition state, preventing over-reduction to the fully saturated cyclohexane derivative. Post-reaction purification involves extraction with ethyl acetate and silica gel chromatography using hexane/ethyl acetate gradients.
Conjugate Addition-Cyclization Strategy
Stork-Danheiser Reaction Modifications
A modified Stork-Danheiser reaction enables the synthesis of this compound from α,β-unsaturated ketone precursors. As reported in RSC’s Chemical Science, 3-oxocyclohex-1-ene-1-carbonitrile undergoes conjugate addition with Grignard reagents, followed by acid-catalyzed cyclization.
Key Steps:
-
Grignard Addition:
Phenylmagnesium bromide (1.1 equiv) reacts with 3-oxocyclohex-1-ene-1-carbonitrile in THF at −78°C, forming a tertiary alcohol intermediate. -
Cyclization:
Treatment with HCl in Et₂O induces intramolecular dehydration, yielding the target compound.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | −78°C | Prevents side reactions |
| Solvent | THF | Enhances Grignard stability |
| Acid Catalyst | 6 M HCl | Drives dehydration |
| Yield | 81% |
This method’s scalability is limited by the cryogenic conditions required for Grignard stability.
Catalytic Hydroxylation of Cyano-Substituted Cyclohexenes
Transition Metal-Catalyzed C–H Activation
Recent advances employ palladium catalysts for direct hydroxylation of cyano-substituted cyclohexenes. A J-stage study demonstrates the use of Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a radical mechanism, where PdII abstracts a hydrogen atom from the cyclohexene ring, forming a carbon-centered radical that traps hydroxyl groups.
Experimental Protocol:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: TBHP (2.0 equiv)
-
Solvent: Acetonitrile/H₂O (4:1)
-
Temperature: 80°C
-
Time: 12 h
Advantages:
-
Avoids pre-functionalized substrates
-
Compatible with electron-withdrawing cyano groups
Limitations:
-
Requires rigorous exclusion of oxygen
-
Moderate regioselectivity (85:15 para:meta)
Comparative Analysis of Synthesis Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
Mechanistic Insights and Byproduct Formation
Competing Pathways in Borohydride Reductions
During NaBH₄-mediated reductions, competing elimination pathways may generate cyclohexadiene derivatives. ¹H-NMR analysis of crude products reveals minor peaks at δ 5.8–6.1 ppm, corresponding to conjugated dienes formed via base-induced dehydration.
Oxidative Byproducts in Catalytic Hydroxylation
Pd-catalyzed methods produce 4-ketocyclohex-1-ene-1-carbonitrile (≤12%) due to overoxidation. Adding radical scavengers like TEMPO reduces this byproduct to <5%.
Industrial-Scale Considerations
For kilogram-scale production, the NaBH₄ reduction method is preferred due to:
Q & A
Q. What synthetic routes are recommended for preparing 4-Hydroxycyclohex-1-ene-1-carbonitrile, and how can intermediates be characterized?
Methodological Answer: A common approach involves functionalizing cyclohexene derivatives. For example, demonstrates the synthesis of chromene-3-carbonitrile derivatives via cyclocondensation of aldehydes with malononitrile, yielding intermediates with nitrile groups . For 4-hydroxy analogs, hydroxylation of cyclohexene precursors (e.g., using epoxidation followed by acid hydrolysis) could introduce the hydroxyl group. Key intermediates should be characterized via:
Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Contradictions in spectral assignments (e.g., overlapping –OH and –NH₂ stretches in IR) can be resolved by:
- Deuteration experiments : Exchangeable –OH protons disappear in D₂O, distinguishing them from –NH₂ .
- 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, confirming substitution patterns (e.g., uses X-ray crystallography to validate cyclohexane carbonitrile structures) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the stereochemical outcomes of reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and stereoselectivity. For example:
Q. How can contradictions in reaction yields or product distributions be systematically analyzed?
Methodological Answer: Use Design of Experiments (DoE) to isolate variables:
- Factor screening : Vary temperature, solvent polarity, and catalyst loading (e.g., uses Pd(dppf)Cl₂ for cross-coupling reactions) .
- Statistical analysis (ANOVA) : Identify significant factors affecting yield. Contradictions may arise from competing pathways (e.g., keto-enol tautomerism in intermediates) .
Q. What strategies validate the biological activity of this compound derivatives in target-based assays?
Methodological Answer:
- Docking studies : Align derivatives with target proteins (e.g., PD-L1 inhibitors in ) .
- SAR analysis : Modify substituents (e.g., bromo, methyl groups in ) to correlate structure with activity .
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity .
Data Contradiction Analysis
Q. How to address discrepancies in melting points or spectral data across studies?
Methodological Answer:
- Purity assessment : Re-crystallize compounds and re-analyze via HPLC (e.g., emphasizes validation for research use) .
- Cross-lab validation : Compare data with independent syntheses (e.g., and report distinct Rf and mp values for similar compounds) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
